molecular formula C7H5NO3S B1265589 Benzenesulfonyl isocyanate CAS No. 2845-62-7

Benzenesulfonyl isocyanate

Cat. No.: B1265589
CAS No.: 2845-62-7
M. Wt: 183.19 g/mol
InChI Key: UJYAZVSPFMJCLW-UHFFFAOYSA-N
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Description

Benzenesulfonyl isocyanate is an organic compound with the molecular formula C7H5NO3S. It is a clear, colorless liquid known for its reactivity and versatility in organic synthesis. This compound is used in various chemical reactions, particularly in the synthesis of urethanes and other derivatives.

Mechanism of Action

Target of Action

Benzenesulfonyl isocyanate (BSI) primarily targets phenols and alcohols . It reacts with these compounds to yield normal urethan products . In the context of biochemical research, BSI-derived compounds have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) .

Mode of Action

BSI interacts with its targets (phenols and alcohols) through a process known as sulfonylation . In this process, the isocyanate group in BSI reacts with the hydroxyl group in phenols and alcohols to form a urethane linkage . This reaction is typically used to synthesize sterically hindered derivatives of phenols and alcohols .

Biochemical Pathways

Bsi-derived compounds have been shown to inhibit hne, an enzyme involved in inflammation and immune response . By inhibiting hNE, these compounds could potentially affect various biochemical pathways related to inflammation and immune response .

Result of Action

The primary result of BSI’s action is the formation of urethane linkages with phenols and alcohols . In a biochemical context, BSI-derived compounds can inhibit hNE, potentially modulating inflammation and immune response .

Action Environment

The action of BSI is influenced by various environmental factors. For instance, BSI is moisture-sensitive and reacts violently with water . Therefore, it must be handled and stored under dry conditions . The reaction of BSI with phenols and alcohols is also likely to be influenced by factors such as temperature, pH, and the presence of catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenesulfonyl isocyanate is typically synthesized by the reaction of benzenesulfonyl chloride with carbodiimide . The reaction conditions may vary slightly depending on the specific requirements of the experiment.

Industrial Production Methods: In industrial settings, this compound is produced through the phosgenation of benzenesulfonamide. This process involves treating benzenesulfonamide with phosgene (COCl2) to yield this compound and hydrogen chloride (HCl) as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-6-8-12(10,11)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYAZVSPFMJCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182648
Record name Phenylsulphonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2845-62-7
Record name Benzenesulfonyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2845-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylsulphonyl isocyanate
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Record name Phenylsulphonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylsulphonyl isocyanate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of benzenesulfonyl isocyanate in organic synthesis?

A: this compound has proven particularly useful in cycloaddition reactions. For example, it reacts with dithiocarbamates to yield N-(C-amino-alkylthiomethylene) benzenesulfonamides. [] It also reacts with 2-diazoacenaphthenone to produce spiro[acenaphthenone-2,5′-oxazolin-4′-one], spiro-thiazolin-4′-one, and bis-spiro-azetidinones. []

Q2: Can you elaborate on the reaction of this compound with 2-diazoacenaphthenone and the products formed?

A2: While 2-diazoacenaphthenone doesn't react with less reactive isocyanates, it undergoes cycloaddition with the more electrophilic this compound. This reaction yields different products depending on the specific isocyanate used:

  • This compound: Interestingly, this reaction produces two stereoisomeric bis-spiro-azetidinones. []

Q3: How does this compound react with hydrazide derivatives, and what is the significance of the resulting products' structures?

A: this compound reacts with the hydrazide of 1,2,4-triazol-1-acetic acid to form semicarbazide derivatives. [] These derivatives can further cyclize under alkaline conditions, leading to the formation of three distinct groups of 4,5-dihydro-1H-l,2,4-triazol-5-one derivatives. The substituents on the starting semicarbazide dictate the final product structure:

  • Benzoyl and Benzenesulfonyl Groups: Result in 4-substituted triazol-5-ones. []

Q4: Are there any applications of this compound in materials science?

A: Yes, this compound can be used as a compatibilizer in the formulation of modified polyphenylene sulfide plastic. [] The addition of m-isopropenyl-2,2-dimethyl this compound, along with other additives, improves the mechanical properties, flexibility, and impact resistance of the resulting plastic. []

Q5: What insights have been gained from studying the reactions of this compound with various tetrazenes?

A: Research has explored the reactivity of tetrasubstituted tetrazenes, specifically (Me3Si)2NNNN(SiMe3)2 (1), with this compound. [] The reaction proceeds via substitution of the silyl groups, followed by a cyclization step, ultimately yielding a silylated 5-hydroxytetrazole derivative. [] This finding contributes to the understanding of how tetrazenes can be modified and the diverse range of products achievable through their reactions.

Q6: Has this compound been implicated in the formation of bound residues in soil?

A: Research on the herbicide metsulfuron-methyl revealed that this compound, a degradation product of metsulfuron-methyl, contributes to the formation of bound residues in soil. [, ] While not directly applied, its presence as a breakdown product highlights a potential route for persistent organic pollutants in the environment. This finding emphasizes the importance of investigating the environmental fate and degradation pathways of pesticides and their byproducts.

Q7: Beyond its use as a reagent, what other research has been conducted on this compound?

A: Research has investigated the reactions of this compound with bioorganometallic oxides of tin, germanium, and silicon. [] This work explores the potential of this reagent in synthesizing novel organometallic compounds, expanding its utility beyond traditional organic synthesis.

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